molecular formula C20H23N5O4 B2449884 methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 848220-48-4

methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No. B2449884
CAS RN: 848220-48-4
M. Wt: 397.435
InChI Key: YQOYYSUVGPGLFN-UHFFFAOYSA-N
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Description

Methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.435. The purity is usually 95%.
BenchChem offers high-quality methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Compound Formation

The compound is involved in the synthesis of various heterocyclic compounds. Elmuradov et al. (2011) detailed the synthesis of 2,3-Dimethyl- and 2,3-tri-, 2,3-tetra-, and 2,3-pentamethylene-substituted 8-arylidene-6,7-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones using similar compounds in the presence of NaOH (Elmuradov, Bozorov, & Shakhidoyatov, 2011). Additionally, Vas’kevich et al. (2004) described reactions involving dimethyl acetylenedicarboxylate to produce related methyl esters and thiadiazole carboxylates (Vas’kevich, Zborovskii, Staninets, & Chernega, 2004).

Structural Studies and Compound Interactions

The study of the molecular structure of related compounds is essential for understanding their potential applications. For instance, Portilla et al. (2005) investigated the hydrogen-bonded chains in isostructural compounds, enhancing the understanding of molecular interactions and structure (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).

Synthesis of Pyrimidine Derivatives

The compound is also a key precursor in the synthesis of various pyrimidine derivatives, which are important in medicinal chemistry. Žugelj et al. (2009) demonstrated the synthesis of (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates using related compounds (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009). Toplak et al. (1999) used a similar compound for the synthesis of various fused pyrimidinones, showcasing its versatility in creating complex heterocyclic systems (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate' involves the condensation of 2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidine-9-carbaldehyde with 3-methylphenylacetic acid followed by esterification with methanol and acetic anhydride.", "Starting Materials": [ "2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidine-9-carbaldehyde", "3-methylphenylacetic acid", "methanol", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidine-9-carbaldehyde with 3-methylphenylacetic acid in the presence of a suitable condensing agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst to form methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate.", "Step 2: Esterification of the product obtained in step 1 with methanol and acetic anhydride in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product, methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate." ] }

CAS RN

848220-48-4

Product Name

methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Molecular Formula

C20H23N5O4

Molecular Weight

397.435

IUPAC Name

methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

InChI

InChI=1S/C20H23N5O4/c1-12-6-5-7-14(8-12)23-9-13(2)10-24-16-17(21-19(23)24)22(3)20(28)25(18(16)27)11-15(26)29-4/h5-8,13H,9-11H2,1-4H3

InChI Key

YQOYYSUVGPGLFN-UHFFFAOYSA-N

SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OC)C4=CC=CC(=C4)C

solubility

not available

Origin of Product

United States

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